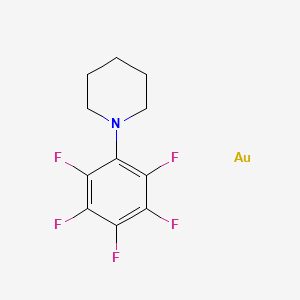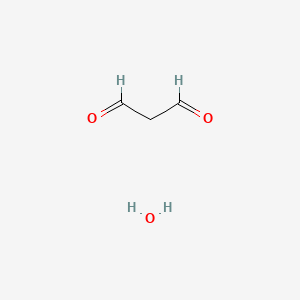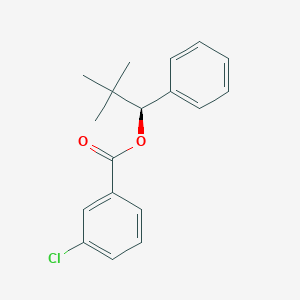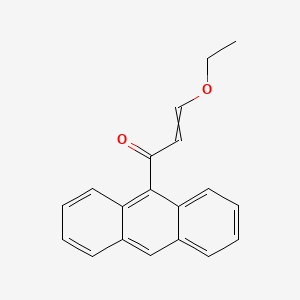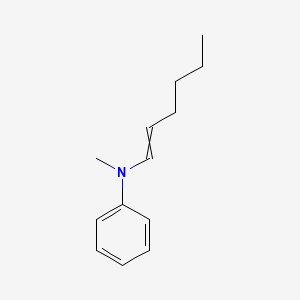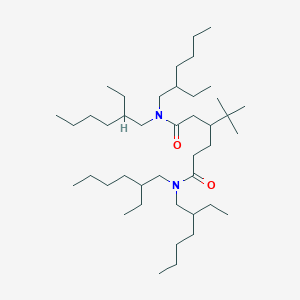
3-tert-Butyl-N~1~,N~1~,N~6~,N~6~-tetrakis(2-ethylhexyl)hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-N~1~,N~1~,N~6~,N~6~-tetrakis(2-ethylhexyl)hexanediamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group and multiple ethylhexyl groups attached to a hexanediamide backbone. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-N~1~,N~1~,N~6~,N~6~-tetrakis(2-ethylhexyl)hexanediamide typically involves the reaction of hexanediamine with tert-butyl chloride and 2-ethylhexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is monitored to ensure optimal yield and purity. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-N~1~,N~1~,N~6~,N~6~-tetrakis(2-ethylhexyl)hexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-tert-Butyl-N~1~,N~1~,N~6~,N~6~-tetrakis(2-ethylhexyl)hexanediamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: As a stabilizer in polymer production and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-N~1~,N~1~,N~6~,N~6~-tetrakis(2-ethylhexyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cell membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine
- tert-Butyl alcohol
- N,N-Diethylhexylamine
Uniqueness
3-tert-Butyl-N~1~,N~1~,N~6~,N~6~-tetrakis(2-ethylhexyl)hexanediamide is unique due to its specific combination of tert-butyl and ethylhexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.
Properties
CAS No. |
820251-57-8 |
|---|---|
Molecular Formula |
C42H84N2O2 |
Molecular Weight |
649.1 g/mol |
IUPAC Name |
3-tert-butyl-N,N,N',N'-tetrakis(2-ethylhexyl)hexanediamide |
InChI |
InChI=1S/C42H84N2O2/c1-12-20-24-35(16-5)31-43(32-36(17-6)25-21-13-2)40(45)29-28-39(42(9,10)11)30-41(46)44(33-37(18-7)26-22-14-3)34-38(19-8)27-23-15-4/h35-39H,12-34H2,1-11H3 |
InChI Key |
AFRMWIPEOIWRQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CCC(CC(=O)N(CC(CC)CCCC)CC(CC)CCCC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


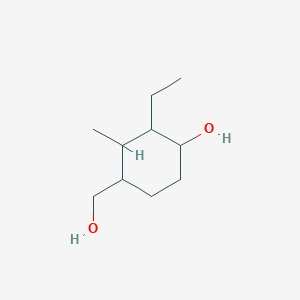
![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)

![4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12534601.png)
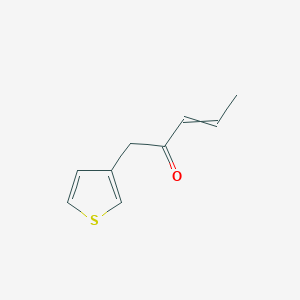
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole](/img/structure/B12534612.png)
